4-(Trimethylsilyl)morpholine (TMSM) is an organosilicon compound frequently employed as a single-source precursor in the synthesis of silicon-containing materials. [, , ] Its chemical formula is O(CH₂CH₂)₂NSi(CH₃)₃. Its structure consists of a morpholine ring with a trimethylsilyl group attached to the nitrogen atom. [] This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in materials science and organic synthesis. [, , ]
4-(Trimethylsilyl)morpholine falls under the category of organosilicon compounds. It is classified as a silyl derivative of morpholine, which is a cyclic amine. The presence of the trimethylsilyl group imparts unique properties that enhance its utility in chemical reactions and material applications.
The synthesis of 4-(Trimethylsilyl)morpholine can be achieved through several methods, with one of the most common involving the reaction of morpholine with trimethylsilyl chloride. This reaction typically requires a base such as triethylamine to facilitate the substitution process.
The reaction proceeds through nucleophilic substitution where the nitrogen atom of morpholine attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of 4-(Trimethylsilyl)morpholine and hydrochloric acid as a by-product.
The molecular structure of 4-(Trimethylsilyl)morpholine can be described as follows:
The compound features:
This unique structure allows for various interactions and reactivity patterns that are beneficial in synthetic applications.
4-(Trimethylsilyl)morpholine participates in several chemical reactions:
4-(Trimethylsilyl)morpholine primarily acts as a precursor in plasma-enhanced chemical vapor deposition (PECVD) processes:
The primary result is the formation of thin films that have applications in electronics and materials science, particularly for high-performance devices.
These properties make 4-(Trimethylsilyl)morpholine suitable for various industrial applications, particularly in environments requiring stability under specific conditions.
4-(Trimethylsilyl)morpholine has several notable applications across different fields:
4-(Trimethylsilyl)morpholine (CAS 13368-42-8) is a monofunctional organosilicon compound characterized by its distinct liquid state and low viscosity at ambient conditions. It exhibits a density of 0.897 g/mL at 25°C [1] [3] [8], indicative of a molecular structure that balances hydrophobic trimethylsilyl groups and a polar morpholine ring. The refractive index (n20D = 1.441) aligns with values typical for silylated amines, reflecting its electronic polarizability and molecular packing efficiency [1] [3]. Thermal analysis reveals a boiling point of 160°C at standard atmospheric pressure, though this decreases to 102°C under reduced pressure (97.5 mmHg) due to diminished intermolecular interactions [1] [3] [4]. The compound’s thermal stability is constrained by its flash point (29°C, closed cup), classifying it as a flammable liquid (DOT Hazard Class 3). Decomposition onset occurs near its boiling point, releasing silicon oxides and morpholine fragments [1] [4] [8]. Storage below 8°C is recommended to prevent oxidative degradation or siloxane formation [3] [8].
Table 1: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Density | 0.897 g/mL | 25°C |
Refractive Index (n20D) | 1.441 | 20°C |
Boiling Point | 160°C | 760 mmHg |
102°C | 97.5 mmHg | |
Flash Point | 29°C | Closed cup |
Storage Temperature | 0–8°C | Long-term stability |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR analysis resolves six distinct carbon environments. The trimethylsilyl [(CH3)3Si–] group resonates at 0.3 ppm, confirming its electron-shielding effect [2]. Morpholine ring carbons exhibit signals at 48.1 ppm (C-3, C-5, α to nitrogen), 50.2 ppm (C-2, C-6, β to oxygen), and 67.0 ppm (C-4, directly bonded to silicon and nitrogen), demonstrating the asymmetric electronic environment imposed by the silyl substituent [2] [6]. 1H NMR data (implied by molecular symmetry) show a singlet for the nine equivalent silyl methyl protons at 0.15 ppm and complex splitting for morpholine methylenes between 2.5–3.5 ppm [3] [6].
Infrared (IR) Spectroscopy: Dominant absorptions include C–N stretching at 1090 cm−1, attributed to the amine functionality within the morpholine ring. Si–C symmetric deformation appears at 800 cm−1, while C–H bending modes of the methyl groups occur near 1250 cm−1. The absence of N–H or O–H stretches above 3000 cm−1 confirms complete silylation of the morpholine nitrogen [5] [6].
Mass Spectrometry: Electron ionization (75 eV) yields a molecular ion peak at m/z 159, corresponding to [C7H17NOSi]+•. Fragmentation follows two primary pathways:
Table 2: Nuclear Magnetic Resonance Spectral Assignments
Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|
0.3 | Si(CH3)3 | Singlet |
48.1 | Morpholine C-3, C-5 | Doublet |
50.2 | Morpholine C-2, C-6 | Triplet |
67.0 | Morpholine C-4 | Singlet |
Density Functional Theory (DFT) simulations elucidate the equilibrium geometry and electronic parameters of 4-(trimethylsilyl)morpholine. The lowest-energy conformation features a chair-shaped morpholine ring with the trimethylsilyl group equatorially oriented, minimizing steric strain. Bond length analysis reveals a Si–N distance of 1.74 Å, consistent with dative bonding character rather than a purely covalent bond [7] [9].
Frontier molecular orbital analysis identifies the Highest Occupied Molecular Orbital (HOMO) as localized predominantly over the morpholine oxygen and nitrogen lone pairs (energy ≈ −5.8 eV), signifying nucleophilic reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) (energy ≈ −0.9 eV) resides on silicon’s σ* orbitals, highlighting its electrophilicity. The HOMO–LUMO gap of 4.9 eV indicates moderate kinetic stability but susceptibility to nucleophilic attack at silicon [7] [9].
Global reactivity descriptors derived from DFT include:
Hammett substituent effects further contextualize reactivity: The morpholine ring exhibits a σmeta value of −0.12, confirming its electron-donating capacity, which enhances silicon’s electrophilicity during reactions [7].
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